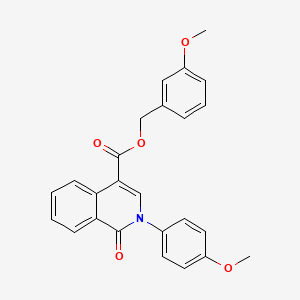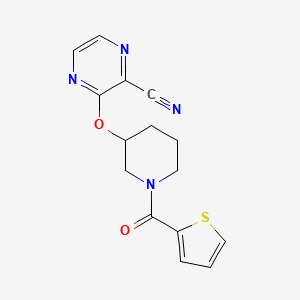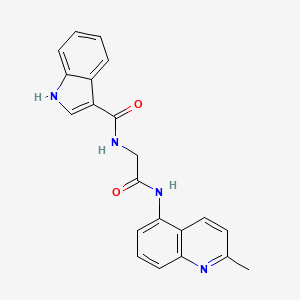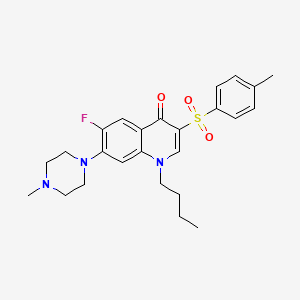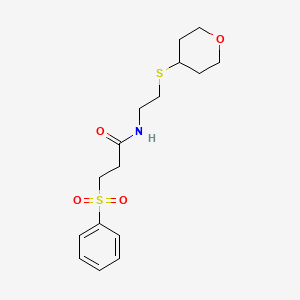
3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as probes for nucleophilic side chains of proteins and as reagents in organic synthesis. The phenylsulfonyl group is a common moiety in medicinal chemistry, often imparting desirable properties to drug-like molecules. The tetrahydro-2H-pyran-4-yl moiety suggests the presence of a heterocyclic ring, which is a common feature in many biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the preparation of dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides has been reported, which are used as reagents for the synthesis of 5-alkyl-2(5H)-furanones . This process involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford the dianion, which can then react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further converted to furanones, a class of compounds with various applications .
Molecular Structure Analysis
The molecular structure of "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" would likely include a phenylsulfonyl group attached to a propanamide backbone, with a tetrahydro-2H-pyran-4-ylthio substituent. The presence of a sulfur atom in the alkylthio group is reminiscent of the alkylthio substituents found in a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors, which suggests potential biological activity .
Chemical Reactions Analysis
The phenylsulfonyl moiety is known to participate in various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be converted to a keto ketenimine in a hydroxide-promoted reaction, which can then undergo spontaneous hydration to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide . This reactivity could be relevant to the compound , as the phenylsulfonyl group may undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties suitable for biological interactions. For instance, the use of phenylsulfonic acid as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans suggests that the phenylsulfonyl group can impart acidity and reactivity in catalytic processes . The solubility, stability, and reactivity of the compound would be influenced by the presence of the phenylsulfonyl and tetrahydro-2H-pyran-4-ylthio groups.
科学的研究の応用
Organic Synthesis and Drug Metabolism
Organic synthesis research has developed methods utilizing sulfonamide and related moieties for constructing complex molecules. For instance, the application of bio-catalysis to drug metabolism has been demonstrated, where microbial-based systems produced mammalian metabolites of sulfonamide derivatives for structural characterization (Zmijewski et al., 2006). Similarly, the synthesis of tetrahydropyranyl-protected poly(p-hydroxystyrene) containing vinyl ether compounds for photopolymers showcases the versatility of sulfonamides in polymer chemistry (Song et al., 1998).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing novel compounds with sulfonamide moieties to evaluate their antimicrobial and antifungal activities. Research has demonstrated the effective synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which showed promising results against various bacterial and fungal strains (Darwish et al., 2014).
Herbicidal Activity
The structure-herbicidal activity relationship of α-phenylsulfonyl propanamide and related compounds has been explored to develop effective herbicides. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against weeds in paddy fields without affecting rice plants, highlighting their potential in agricultural applications (Omokawa et al., 1985).
Chemical Transformations and Catalysis
Research into chemical transformations facilitated by sulfonamide-related compounds has led to innovative synthetic methodologies. For example, the radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been accomplished using phenylsulfonyl derivatives as initiators, opening new avenues for the regio- and stereoselective preparation of complex molecules (Li et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZBMVHWPWGOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

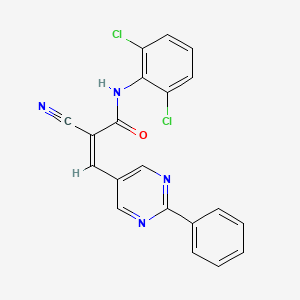
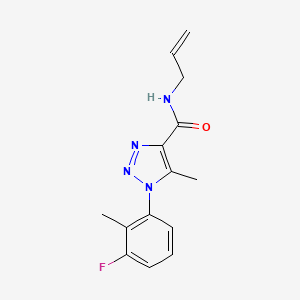

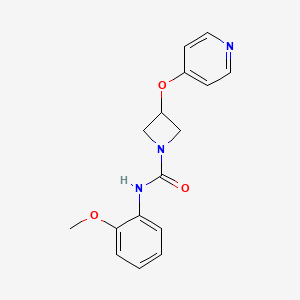
![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)
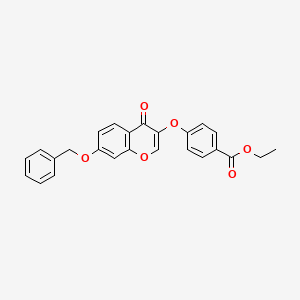
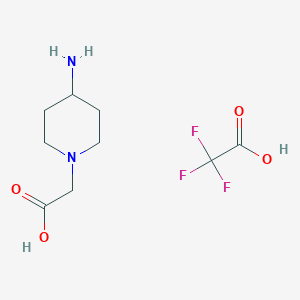
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
